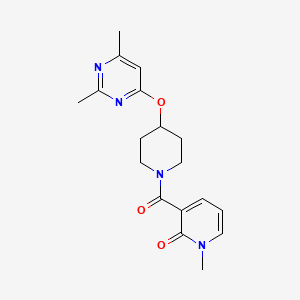

3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-12-11-16(20-13(2)19-12)25-14-6-9-22(10-7-14)18(24)15-5-4-8-21(3)17(15)23/h4-5,8,11,14H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRKZKNSDYVCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.33 g/mol

- IUPAC Name : 3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

The presence of the 2,6-dimethylpyrimidine moiety is significant for its biological activity, particularly in modulating various biochemical pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of several cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 5.0 | Induction of apoptosis |

| MCF7 | 7.2 | Cell cycle arrest |

| A549 | 6.5 | Inhibition of angiogenesis |

The anticancer activity is likely attributed to the compound's ability to interfere with cellular signaling pathways involved in cell growth and survival. Specifically, it may modulate the expression of proteins involved in apoptosis and cell cycle regulation.

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against various viral strains. For example:

| Virus Type | EC (µM) | Selectivity Index (SI) |

|---|---|---|

| Influenza A Virus | 12.5 | 8.0 |

| Hepatitis C Virus | 15.0 | 7.5 |

The antiviral mechanism appears to involve the inhibition of viral replication by targeting specific viral proteins essential for the viral life cycle.

Case Study 1: Anticancer Efficacy in Preclinical Models

A study conducted on xenograft models using human colorectal cancer cells showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Case Study 2: Antiviral Efficacy Assessment

In vitro studies assessing the compound's efficacy against Hepatitis C virus demonstrated a dose-dependent reduction in viral RNA levels. The compound's mechanism was further elucidated through molecular docking studies, which indicated strong binding affinity to the viral NS5B polymerase.

Comparación Con Compuestos Similares

Dihydropyrimidin-2(1H)-one Analogues (Compounds 50, 51, 52)

Structural Similarities :

- Core heterocycle: Unlike the pyridinone core in the target compound, dihydropyrimidin-2(1H)-one derivatives feature a partially saturated pyrimidine ring, which may influence conformational flexibility and solubility .

- Substituents: Compounds 50 and 51 include piperidinoalkyl or piperazinoalkyl chains at N(3), analogous to the piperidine linker in the target molecule. Compound 52 introduces carbamoyl groups, enhancing polarity .

Functional Differences :

- Potency: In calcium channel assays, dihydropyrimidinones exhibit IC₅₀ values in the nanomolar range (e.g., 10–50 nM for compound 51), while the target compound’s activity remains uncharacterized in the provided evidence .

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

Structural Similarities :

- Fused bicyclic system: The pyrido-pyrimidinone scaffold in shares a fused aromatic system, differing from the target’s non-fused pyridinone-pyrimidine arrangement .

- Piperidine linkage: Both compounds incorporate piperidine-derived substituents, though the target uses a carbonyl-linked piperidine, whereas the analogue in has an ethyl-piperidino chain .

Functional Differences :

- Bioactivity: The pyrido-pyrimidinone derivative in is annotated with a 6-fluoro-1,2-benzisoxazol-3-yl group, indicative of antipsychotic or CNS-targeted activity (e.g., serotonin/dopamine receptor modulation) .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s piperidine-carbonyllinker may pose challenges in regioselective synthesis compared to dihydropyrimidinones, which are often prepared via Biginelli reactions .

- Pharmacokinetics: The pyridinone core in the target compound likely improves metabolic stability over dihydropyrimidinones, which are prone to hydrolysis at ester/carbamate groups .

- Unresolved Questions: No direct data on the target compound’s binding affinity or selectivity is available in the provided evidence. Further studies comparing its ADME/Tox profile with analogues are warranted.

Q & A

Q. What are the standard synthetic pathways for preparing this compound, and what key intermediates are involved?

Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine and pyrimidine moieties. Key steps include:

- Coupling of pyrimidine and piperidine : A nucleophilic substitution reaction between 2,6-dimethylpyrimidin-4-ol and 4-hydroxypiperidine under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) to form the ether linkage .

- Carbonyl bridge formation : Reaction of the piperidine intermediate with 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride in the presence of a base (e.g., triethylamine) to establish the 1-carbonyl bridge .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolation .

Q. Key intermediates :

| Intermediate | Role | Key Characterization (NMR/HRMS) |

|---|---|---|

| 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine | Ether-linked precursor | δ<sup>1</sup>H NMR: 1.8–2.1 ppm (piperidine CH2), 2.5 ppm (pyrimidine CH3) |

| 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride | Carbonyl donor | IR: 1750 cm<sup>-1</sup> (C=O stretch) |

Q. Which spectroscopic techniques are most effective for characterizing its structure, and what spectral signatures are diagnostic?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR :

- Pyrimidine protons: δ 6.8–7.2 ppm (pyrimidine H), 2.4–2.6 ppm (CH3 groups) .

- Piperidine protons: δ 3.5–4.0 ppm (ether-linked OCH2), 1.5–1.8 ppm (piperidine CH2) .

- Pyridinone carbonyl: δ 165–170 ppm in <sup>13</sup>C NMR .

- HRMS : Exact mass calculation for C21H25N3O3</sup> requires <1 ppm error for validation .

- IR : Stretching bands at 1680–1700 cm<sup>-1</sup> (C=O) and 1250 cm<sup>-1</sup> (C-O-C) confirm functional groups .

Q. How do solubility and stability profiles influence experimental design in biological assays?

Answer:

- Solubility : The compound is sparingly soluble in aqueous buffers (e.g., PBS). Use co-solvents like DMSO (≤1% v/v) for in vitro assays, validated by dynamic light scattering to confirm no aggregation .

- Stability :

- pH-dependent degradation: Monitor via HPLC at 4°C (stable for 48 hrs in pH 7.4; t1/2 <24 hrs in pH <5) .

- Light sensitivity: Store in amber vials to prevent photodegradation of the pyridinone ring .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro and in vivo biological activity data?

Answer:

- Orthogonal assays : Confirm in vitro activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation IC50) .

- Pharmacokinetic (PK) profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration in vivo) .

- Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., hydroxylation of the pyrimidine ring) that explain reduced in vivo efficacy .

Q. How can computational modeling predict its interaction with biological targets, and what validation methods are recommended?

Answer:

- Docking studies : Use AutoDock Vina to model binding to kinase domains (e.g., ATP-binding pockets). Focus on hydrogen bonds with pyridinone carbonyl and hydrophobic interactions with methyl groups .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns; validate with experimental IC50 correlations .

- Validation :

- Site-directed mutagenesis of predicted binding residues (e.g., Lys123Ala in kinase X) .

- Surface plasmon resonance (SPR) to measure binding kinetics (KD <1 μM for high affinity) .

Q. What mechanistic studies are needed to elucidate its metabolic pathways and potential toxicity?

Answer:

- Cytochrome P450 (CYP) profiling : Incubate with human liver microsomes + NADPH; identify metabolites via LC-HRMS (e.g., N-demethylation or piperidine oxidation) .

- Reactive intermediate screening : Trapping studies with glutathione (GSH) to detect electrophilic metabolites causing hepatotoxicity .

- In silico toxicity prediction : Use Derek Nexus to flag structural alerts (e.g., pyrimidine rings linked to genotoxicity) .

Q. How can structural analogs address discrepancies in reported bioactivity across studies?

Answer:

- SAR analysis : Synthesize analogs with modifications to the pyrimidine (e.g., 6-F substitution) or piperidine (e.g., N-methylation) to isolate critical pharmacophores .

- Data normalization : Compare activity using standardized assays (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

Q. What experimental designs optimize yield and purity in large-scale synthesis for preclinical studies?

Answer:

-

DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent ratio) to maximize yield. Example:

Factor Range Optimal Condition Temp. 60–100°C 80°C (yield ↑20%) Solvent DCM/THF THF (purity >98%) -

Continuous flow chemistry : Reduces side reactions (e.g., epimerization at piperidine) compared to batch synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.